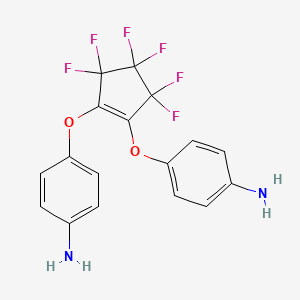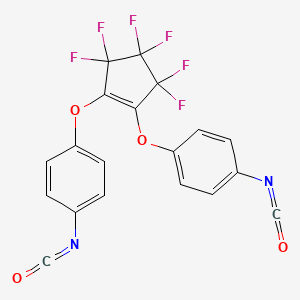
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is a specialized organic compound known for its unique chemical structure and properties. This compound features two isocyanate groups attached to phenoxy rings, which are further connected to a hexafluorocyclopentene core. The presence of fluorine atoms imparts significant chemical stability and resistance to degradation, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene typically involves the reaction of 4-isocyanatophenol with hexafluorocyclopentene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosgene and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .
化学反応の分析
Types of Reactions
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles, such as amines and alcohols, to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. Reaction conditions typically involve moderate temperatures and the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from reactions with this compound include ureas, urethanes, and other derivatives that retain the core structure of the original compound .
科学的研究の応用
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of 1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene involves its reactivity with nucleophiles, leading to the formation of stable urea and urethane linkages. The isocyanate groups are highly reactive and can form covalent bonds with various functional groups, making this compound versatile in chemical synthesis .
類似化合物との比較
Similar Compounds
1,2-Bis(4-isocyanatophenoxy)ethane: Similar structure but lacks the fluorinated cyclopentene core.
1,2-Bis(4-isocyanatophenoxy)hexafluorocyclobutane: Similar fluorinated core but different ring structure.
Uniqueness
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is unique due to its hexafluorocyclopentene core, which imparts enhanced chemical stability and resistance to degradation compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials.
特性
IUPAC Name |
1-[3,3,4,4,5,5-hexafluoro-2-(4-isocyanatophenoxy)cyclopenten-1-yl]oxy-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F6N2O4/c20-17(21)15(30-13-5-1-11(2-6-13)26-9-28)16(18(22,23)19(17,24)25)31-14-7-3-12(4-8-14)27-10-29/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSKOBIYRTOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
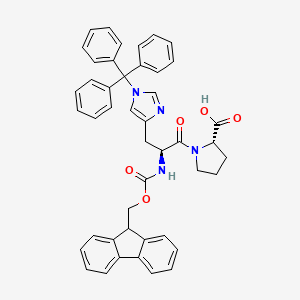
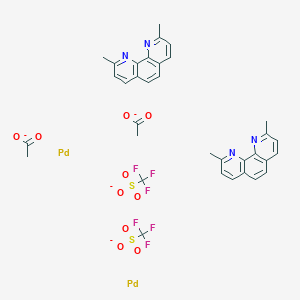
![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)
![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)
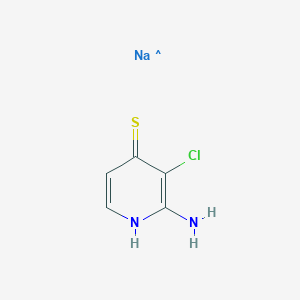
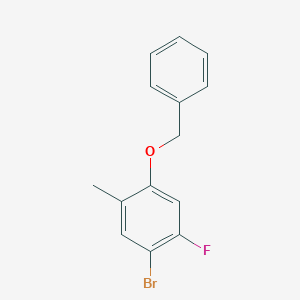
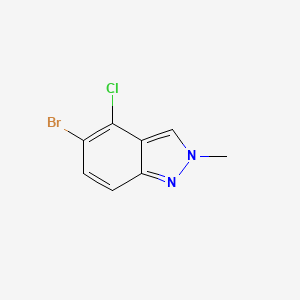

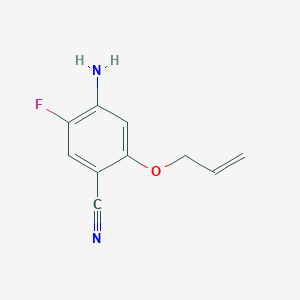

![1-Ethenyl-3-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene](/img/structure/B6292744.png)
![1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene](/img/structure/B6292745.png)

